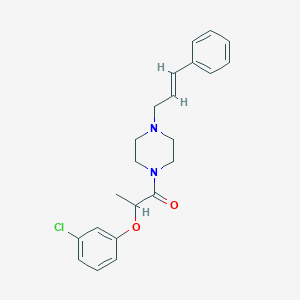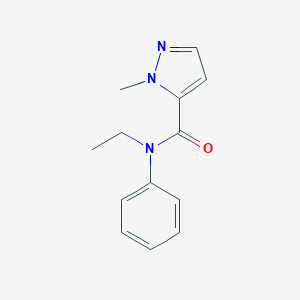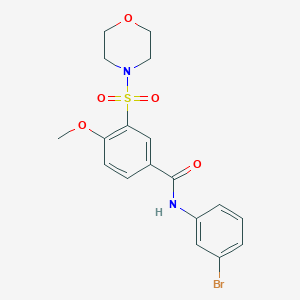![molecular formula C13H16ClNO2S B259505 3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the mid-1990s. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC, the primary psychoactive component of cannabis. CP-47,497 has been used extensively in scientific research to study the mechanisms of the endocannabinoid system and to develop new treatments for a variety of medical conditions.
作用机制
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system is responsible for the psychoactive effects of this compound and other cannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may be responsible for its psychoactive effects. It has also been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of conditions such as chronic pain and inflammation.
实验室实验的优点和局限性
One of the advantages of using 3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one in lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and developing new treatments for medical conditions. However, one limitation is that it is a synthetic compound, which may limit its usefulness in studying the effects of natural cannabinoids found in cannabis.
未来方向
There are many potential future directions for research involving 3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one. One area of research is the development of new treatments for medical conditions such as chronic pain and inflammation. This compound has been shown to have anti-inflammatory and analgesic effects, which may make it useful in the development of new drugs for these conditions. Another area of research is the study of the endocannabinoid system and its role in a variety of physiological processes, such as appetite regulation, immune function, and mood regulation. Finally, there is potential for the development of new synthetic cannabinoids based on the structure of this compound, which may have improved potency, selectivity, and therapeutic potential.
合成方法
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one can be synthesized using a variety of methods, including the reaction of 4-chlorophenyl thioether with 4-morpholinylpropanone in the presence of a Lewis acid catalyst. Another method involves the reaction of 4-chlorophenylmagnesium bromide with N-methylmorpholine-N-oxide, followed by reaction with 1,3-propanedione.
科学研究应用
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one has been used extensively in scientific research to study the endocannabinoid system and to develop new treatments for a variety of medical conditions. It has been shown to be a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC. This compound has been used in studies of the physiological effects of cannabinoids, as well as in studies of the mechanisms of action of other drugs that interact with the endocannabinoid system.
属性
分子式 |
C13H16ClNO2S |
|---|---|
分子量 |
285.79 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)sulfanyl-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H16ClNO2S/c14-11-1-3-12(4-2-11)18-10-5-13(16)15-6-8-17-9-7-15/h1-4H,5-10H2 |
InChI 键 |
AOGDQIMNZHQBNB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CCSC2=CC=C(C=C2)Cl |
规范 SMILES |
C1COCCN1C(=O)CCSC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Isopropyl 2-{[(butylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259422.png)
methanone](/img/structure/B259423.png)
![Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B259427.png)

![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)
![ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B259435.png)

![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B259437.png)


![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)

![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)